molecular formula C14H20N2O4 B2838200 N1-(2,2-diethoxyethyl)-N2-phenyloxalamide CAS No. 898374-43-1

N1-(2,2-diethoxyethyl)-N2-phenyloxalamide

Cat. No.: B2838200
CAS No.: 898374-43-1
M. Wt: 280.324
InChI Key: SJNDZRQKKRZTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-diethoxyethyl)-N’-phenyloxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Mechanism of Action

Target of Action

The primary targets of N1-(2,2-diethoxyethyl)-N2-phenyloxalamide are currently unknown. The compound is a relatively new entity and research into its specific targets is ongoing .

Pharmacokinetics

. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The action environment of a compound refers to the conditions under which it exerts its effects. Factors such as pH, temperature, and the presence of other molecules can influence a compound’s efficacy and stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethoxyethyl)-N’-phenyloxamide typically involves the reaction of N-(2,2-diethoxyethyl)amine with phenyloxalyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction. After completion, the product is purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This involves the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. The use of phase transfer catalysts and automated purification systems further improves the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diethoxyethyl)-N’-phenyloxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2-diethoxyethyl)-N’-phenyloxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-diethoxyethyl)-N’-phenyloxamide
  • N-(2,2-dimethoxyethyl)-N’-phenyloxamide
  • N-(2,2-diethoxyethyl)-N’-methylphenyloxamide

Uniqueness

N-(2,2-diethoxyethyl)-N’-phenyloxamide stands out due to its unique combination of diethoxyethyl and phenyloxamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers better solubility and stability, making it more suitable for various applications in research and industry .

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-3-19-12(20-4-2)10-15-13(17)14(18)16-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNDZRQKKRZTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.